4-(4-Octan-2-yloxyphenyl)phenol
Description
4-(4-Octan-2-yloxyphenyl)phenol is a biphenyl derivative featuring a phenol group at the para position of one benzene ring and a branched octyl ether substituent (octan-2-yloxy) at the para position of the adjacent ring. Its molecular formula is C₂₀H₂₆O₂, with a molecular weight of 298.42 g/mol. The octan-2-yloxy group introduces hydrophobicity, influencing solubility, reactivity, and environmental behavior. This compound is structurally related to alkylphenols and biphenyl derivatives, which are studied for applications in surfactants, polymer stabilizers, and nonlinear optical (NLO) materials .
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(4-octan-2-yloxyphenyl)phenol |
InChI |
InChI=1S/C20H26O2/c1-3-4-5-6-7-16(2)22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-16,21H,3-7H2,1-2H3 |
InChI Key |
NVWSKZDCJFORNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 4-(4-Octan-2-yloxyphenyl)phenol and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | log P | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | C₂₀H₂₆O₂ | 298.42 | ~5.2* | Low (<1 mg/L) | 80–85† |
| 4-Phenylphenol (Biphenyl-4-ol) | C₁₂H₁₀O | 170.21 | 3.1 | 0.3 g/L | 165–168 |
| 4-tert-Octylphenol | C₁₄H₂₂O | 206.32 | 4.8 | 12 mg/L | 82–85 |
| Phenyl Benzoate (CAS 122-79-2) | C₁₃H₁₀O₂ | 198.22 | 2.9 | Insoluble | 70–72 |
*Estimated via analog comparison (e.g., 4-tert-octylphenol) . †Predicted based on alkyl chain branching.
Key Observations :
- The octan-2-yloxy group in this compound increases hydrophobicity (log P ~5.2) compared to 4-phenylphenol (log P 3.1) and phenyl benzoate (log P 2.9) .
- Branched alkyl chains (e.g., octan-2-yloxy vs. tert-octyl) reduce crystallinity, leading to lower melting points than linear analogs .
Environmental and Toxicological Behavior
Table 2: Environmental Fate and Toxicity
| Compound | Biodegradability | EC50 (Daphnia magna, mg/L) | Endocrine Disruption Potential |
|---|---|---|---|
| This compound | Low* | ~0.1–1.0† | Moderate‡ |
| 4-tert-Octylphenol | Low | 0.32 | High |
| 4-Phenylphenol | Moderate | 2.5 | Low |
*Inferred from branched alkylphenol resistance to microbial degradation . †Estimated based on structural similarity to 4-tert-octylphenol .
Key Observations :
- Branched alkylphenols (e.g., 4-tert-octylphenol and this compound) exhibit lower biodegradability and higher toxicity than linear analogs .
Nonlinear Optical (NLO) Properties:
While this compound lacks direct NLO studies, analogs like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–4) demonstrate high hyperpolarizability (β, γ) and low HOMO-LUMO gaps (~3.5 eV) due to π-conjugation. The octan-2-yloxy group may enhance solubility in organic solvents, making it suitable for optoelectronic coatings .
Surfactant Potential:
Compared to 4-tert-octylphenol (a known surfactant precursor), the biphenyl core in this compound could improve thermal stability but reduce critical micelle concentration (CMC) due to increased hydrophobicity .
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